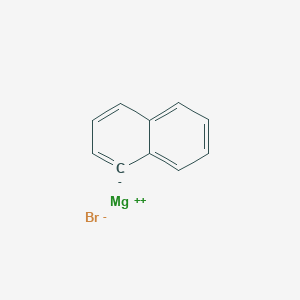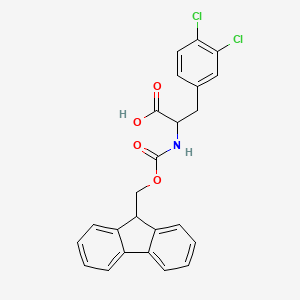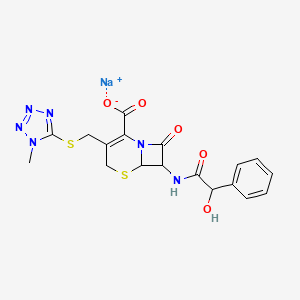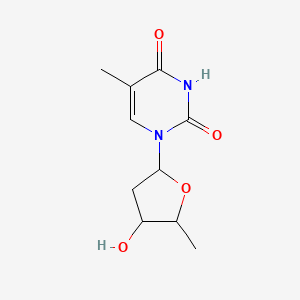![molecular formula C12H20N6O7 B13396048 (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)
(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, amino and hydroxy functional groups, and a butanoic acid backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxadiazole ring, followed by the introduction of the amino and hydroxyethyl groups. The final steps involve the formation of the butanoic acid backbone and the coupling of the various fragments under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to produce the compound at a scale suitable for commercial applications while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow it to bind to specific biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological molecules suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure makes it a valuable component in the design of advanced materials for electronics, coatings, and other applications.
作用機序
The mechanism of action of (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The oxadiazole ring can participate in electron transfer reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxypropanoic acid
- (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxyhexanoic acid
Uniqueness
The uniqueness of (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid lies in its specific combination of functional groups and molecular architecture. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H20N6O7 |
|---|---|
分子量 |
360.32 g/mol |
IUPAC名 |
2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24) |
InChIキー |
HFOBENSCBRZVSP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)




![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)


![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13396027.png)
![1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)
![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)
